[(2-Chloro-4-fluorophenyl)methyl](2-methoxyethyl)amine
Description
(2-Chloro-4-fluorophenyl)methylamine is a secondary amine featuring a 2-chloro-4-fluorobenzyl group attached to a 2-methoxyethylamine moiety. Its molecular formula is C₁₀H₁₃ClFNO, with a molecular weight of 217.6 g/mol. While it is listed as a discontinued product in commercial catalogs , its structural features make it a candidate for research in medicinal chemistry and enzyme inhibition studies.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO/c1-14-5-4-13-7-8-2-3-9(12)6-10(8)11/h2-3,6,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEFKBDUUQITEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=C(C=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of (2-Chloro-4-fluorophenyl)methylamine follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluorophenyl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Scientific Research Applications
(2-Chloro-4-fluorophenyl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of chloro and fluoro groups enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of (2-Chloro-4-fluorophenyl)methylamine with analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Commercial Status |
|---|---|---|---|---|
| (2-Chloro-4-fluorophenyl)methylamine | C₁₀H₁₃ClFNO | 217.6 | 2-Cl, 4-F phenyl; 2-methoxyethyl | Discontinued |
| (2-Chloro-4-fluorophenyl)methylamine | C₈H₉ClFN | 173.6 | 2-Cl, 4-F phenyl; methyl | Available |
| (4-Chlorophenyl)methylamine | C₁₀H₁₄ClNO | 199.7 | 4-Cl phenyl; 2-methoxyethyl | Available |
| (2,4-Difluorophenyl)methylamine | C₁₀H₁₃F₂NO | 201.2 | 2,4-diF phenyl; 2-methoxyethyl | Available |
| N1-[(2-Chloro-4-fluorophenyl)methyl]-1,3-propanediamine | C₁₀H₁₃ClFN₂ | 218.7 | 2-Cl, 4-F phenyl; propanediamine | Research chemical |
Key Observations :
- Chain Length : The propanediamine chain in N1-[(2-Chloro-4-fluorophenyl)methyl]-1,3-propanediamine introduces additional hydrogen-bonding sites, which may improve receptor binding compared to shorter chains .
- Methoxy Group Impact : The 2-methoxyethyl group in the target compound balances hydrophilicity and steric bulk, a feature shared with analogs showing histone deacetylase (HDAC) inhibitory activity .
Research and Application Gaps
- Bioactivity Data: Limited public data exist for the target compound’s biological activity. Comparative studies with analogs like (2,4-difluorophenyl)methylamine could clarify substituent effects .
- Solubility and Toxicity : The discontinued status of (2-Chloro-4-fluorophenyl)methylamine may relate to unfavorable ADME (absorption, distribution, metabolism, excretion) properties, a common issue with halogenated amines .
Biological Activity
(2-Chloro-4-fluorophenyl)methylamine is an organic compound with potential pharmacological applications due to its unique structural features. The presence of halogens (chlorine and fluorine) on the phenyl ring and a methoxyethyl side chain suggests that this compound may exhibit significant biological activity, influencing various biological targets. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and providing detailed insights into its potential therapeutic effects.
Structural Characteristics
The molecular structure of (2-Chloro-4-fluorophenyl)methylamine can be described as follows:
- Molecular Formula : C10H12ClF
- Structural Features :
- A phenyl ring substituted with chlorine at the 2-position and fluorine at the 4-position.
- A methoxyethyl group attached to a methylamine moiety.
These structural components are crucial for understanding the compound's reactivity and interaction with biological systems.
Research indicates that compounds similar to (2-Chloro-4-fluorophenyl)methylamine may interact with various biological targets, including neurotransmitter receptors and enzymes. The halogen substituents can influence the electronic properties of the molecule, enhancing its binding affinity to specific receptors or enzymes.
Case Studies and Research Findings
-
Neurotransmitter Interactions :
- A study evaluated the binding affinity of similar compounds at dopamine and serotonin transporters, revealing that halogen substitutions significantly modulate selectivity and potency. Compounds with fluorine substitutions often exhibited enhanced selectivity for the dopamine transporter, which is critical in treating neurological disorders such as depression and schizophrenia .
-
Anticancer Activity :
- In vitro studies have shown that derivatives of (2-Chloro-4-fluorophenyl)methylamine exhibit cytotoxic effects against various cancer cell lines, including A431 human epidermoid carcinoma cells. The mechanism involves inhibition of cell proliferation and induction of apoptosis, potentially linked to the compound's ability to interfere with signaling pathways associated with cancer cell survival .
- Enzymatic Inhibition :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
